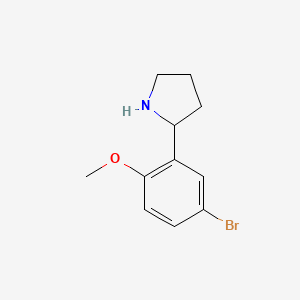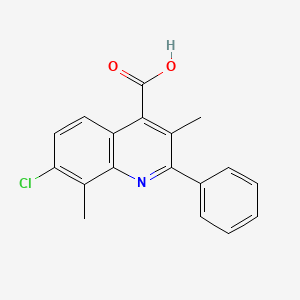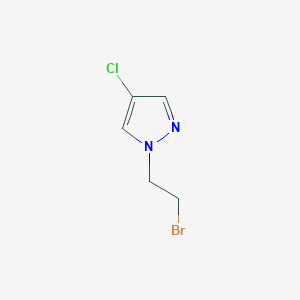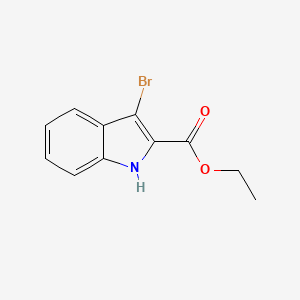
3-溴-1H-吲哚-2-羧酸乙酯
概述
描述
Ethyl 3-bromo-1H-indole-2-carboxylate is a chemical compound that belongs to the class of indole derivatives, which are heterocyclic compounds known for their significance in medicinal chemistry and organic synthesis. The indole moiety is a common structural framework in many natural products and pharmaceuticals, and the introduction of a bromo substituent at the 3-position alongside an ester group at the 2-position can make this compound a valuable intermediate for further chemical transformations.
Synthesis Analysis
The synthesis of ethyl 3-bromo-1H-indole-2-carboxylate and related compounds has been explored through various methods. For instance, the synthesis of 3-carboxylated indoles can be achieved through a tandem process involving cyclization of 2-ethynylanilines followed by CO2 fixation, which proceeds efficiently without the need for transition metal catalysts . Another approach involves heating ethyl 2-(benzoylamino)-3-(phenylhydrazono)propanoates with polyphosphoric acid to prepare ethyl 3-(benzoylamino)-1H-indole-2-carboxylates . Additionally, the carbomethylation of arylacrylamides can lead to 3-ethyl-3-substituted indolin-2-one, which suggests potential for modification to synthesize the target compound .
Molecular Structure Analysis
The molecular structure of ethyl 3-bromo-1H-indole-2-carboxylate can be inferred from related compounds. For example, the crystal structure of a mecarbinate derivative, ethyl 6-bromo-5-((5-bromopyrimidin-2-yl)oxy)-2-((2,6-dimethylmorpholino)methyl)-1-methyl-1H-indole-3-carboxylate, was determined using single-crystal X-ray diffraction and DFT calculations . This provides insights into the potential geometry and electronic structure of the bromo-indole ester compounds.
Chemical Reactions Analysis
The reactivity of ethyl 3-bromo-1H-indole-2-carboxylate can be deduced from reactions involving similar structures. For example, the reaction of ethyl 3-(benzoylamino)-5-chloro-1H-indole-2-carboxylate with hydrazine hydrate leads to debenzoylation, and hydrolysis with sodium hydroxide affords the corresponding carboxylic acid . The bromoindole core can also undergo decarboxylation upon heating . Novel syntheses, such as the preparation of ethyl 3-(bromoacetyl)-4,6-dichloro-1H-indole-2-carboxylate, demonstrate the versatility of bromo-indole carboxylates as intermediates for the development of pharmacologically active compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of ethyl 3-bromo-1H-indole-2-carboxylate can be extrapolated from related compounds. The presence of bromine is likely to increase the molecular weight and influence the compound's density and melting point. The ester functional group contributes to the compound's solubility in organic solvents and its reactivity in hydrolysis reactions. The indole core imparts aromaticity and potential for pi-pi interactions, which can affect the compound's crystallinity and stability .
科学研究应用
新型合成技术
- 甘氨酸位点拮抗剂的合成: 与 3-溴-1H-吲哚-2-羧酸乙酯密切相关的 3-(溴乙酰)-4,6-二氯-1H-吲哚-2-羧酸乙酯,已被用于合成潜在的甘氨酸位点 N-甲基-D-天冬氨酸受体拮抗剂(Fabio & Pentassuglia, 1998)。
结构分析和合成
- 溴代乙基吲哚羧酸酯的分析: 研究已经分析了单溴代乙基吲哚羧酸酯的结构,揭示了溴代吲哚的合成原理,3-溴-1H-吲哚-2-羧酸乙酯属于该类(Leggetter & Brown, 1960)。
化学转化
- 乙基吲哚羧酸酯的酰化: 与 3-溴-1H-吲哚-2-羧酸乙酯类似的化合物,乙基吲哚-2-羧酸酯,已经与各种羧酸反应,生成酰基吲哚羧酸酯,突出了其在化学转化中的多功能性(Murakami et al., 1985)。
药物研究
- 抗病毒活性: 与 3-溴-1H-吲哚-2-羧酸乙酯在结构上相似的 6-溴-5-羟基-1H-吲哚-3-羧酸乙酯衍生物已经合成并评估了其抗病毒活性,特别是针对甲型流感 A3 病毒和 RSV(Gong Ping, 2006)。
中间体合成
- 杂芳香体系的合成: 2-溴氨基甲酸乙酯(一种与 3-溴-1H-吲哚-2-羧酸乙酯在结构上相关的化合物)在钯催化的反应中已被探索用于合成吲哚衍生物,证明了其作为杂芳香化合物构建中级体的作用(Sakamoto et al., 1987)。
X 射线晶体学
- 结构测定: 另一种衍生物,6-溴-5-((5-溴嘧啶-2-基)氧基)-2-((2,6-二甲基吗啉基)甲基)-1-甲基-1H-吲哚-3-羧酸乙酯,已经使用 X 射线晶体学进行分析,提供了对这类化合物的结构特征的见解(Luo et al., 2019)。
抗病毒研究
- 抗乙型肝炎病毒活性: 6-溴-5-羟基-1H-吲哚-3-羧酸乙酯显示出显着的抗乙型肝炎病毒活性,表明类似的溴代吲哚衍生物具有潜在的药物应用(Chai et al., 2006)。
未来方向
属性
IUPAC Name |
ethyl 3-bromo-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO2/c1-2-15-11(14)10-9(12)7-5-3-4-6-8(7)13-10/h3-6,13H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRJWEOYWZOGNQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60405810 | |
| Record name | Ethyl 3-bromo-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60405810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 3-bromo-1H-indole-2-carboxylate | |
CAS RN |
91348-45-7 | |
| Record name | Ethyl 3-bromo-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60405810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 3-Bromoindole-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

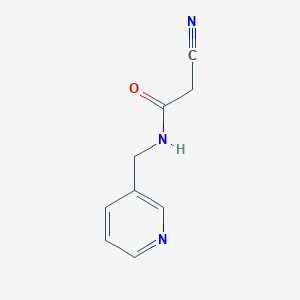
![5-[(Phenylthio)methyl]-2-furoic acid](/img/structure/B1275121.png)

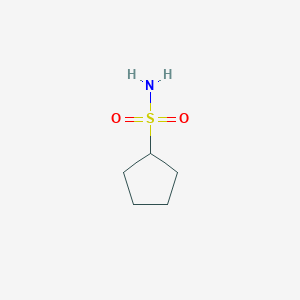
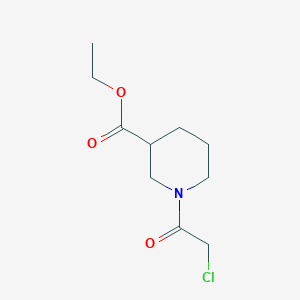
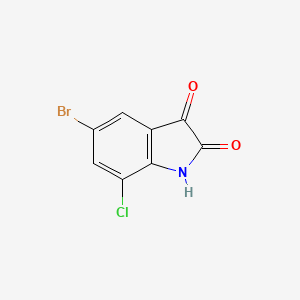
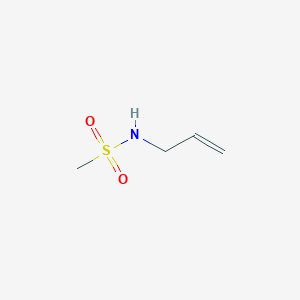
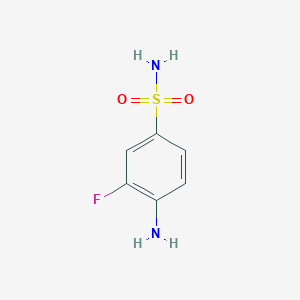
![[4-[3,5-Bis(trifluoromethyl)phenoxy]phenyl]methanamine](/img/structure/B1275147.png)
